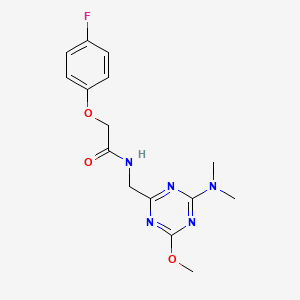

N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-2-(4-fluorophenoxy)acetamide

Description

Properties

IUPAC Name |

N-[[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]methyl]-2-(4-fluorophenoxy)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18FN5O3/c1-21(2)14-18-12(19-15(20-14)23-3)8-17-13(22)9-24-11-6-4-10(16)5-7-11/h4-7H,8-9H2,1-3H3,(H,17,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANBPCHWWXRLDKD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=NC(=N1)CNC(=O)COC2=CC=C(C=C2)F)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18FN5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-2-(4-fluorophenoxy)acetamide involves a multi-step synthetic route, typically starting with the formation of the 1,3,5-triazine core. This is achieved through the reaction of cyanuric chloride with appropriate amines and methoxy groups under controlled conditions. The dimethylamino and methoxy substitutions are then introduced sequentially. The fluorophenoxyacetamide moiety is then attached via nucleophilic substitution, often requiring precise temperature and pH control to optimize yield and purity.

Industrial Production Methods: On an industrial scale, production is scaled up using large reactors designed to handle the exothermic nature of these reactions. Continuous flow methods may be employed to enhance efficiency and safety, ensuring consistent product quality. Reaction conditions are monitored and adjusted in real-time to maintain optimal reaction rates and minimize by-product formation.

Types of Reactions it Undergoes

Substitution Reactions: The fluorine and methoxy groups on the aromatic ring can participate in electrophilic and nucleophilic substitution reactions, allowing further functionalization of the molecule.

Oxidation and Reduction: The dimethylamino group can undergo oxidation to form corresponding N-oxides or reduction to form secondary or primary amines.

Condensation Reactions: The acetamide group can engage in condensation reactions to form various derivatives, expanding its potential chemical space.

Common Reagents and Conditions Used

Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.

Reducing Agents: Lithium aluminum hydride or sodium borohydride for reduction processes.

Substitution Reagents: Alkyl halides, sulfonyl chlorides under acidic or basic conditions.

Major Products Formed

Aromatic Substitution Products: Enhanced by electron-withdrawing or electron-donating groups introduced via substitution.

Amine Derivatives: Resulting from the reduction of the dimethylamino group.

Scientific Research Applications

N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-2-(4-fluorophenoxy)acetamide finds extensive use across multiple disciplines:

Chemistry: Used as a reagent or intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

Medicine: Investigated for its therapeutic potential, including as an antimicrobial or anticancer agent, owing to its unique structure and reactivity.

Industry: Applied in the development of new materials, including polymers and specialty chemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects is largely dependent on its interactions with specific molecular targets. For instance:

Molecular Targets: It may bind to enzyme active sites, altering enzyme activity, or interact with DNA, influencing gene expression.

Pathways Involved: Its biological activity often involves disrupting cellular processes such as signal transduction or metabolic pathways, leading to its observed effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Triazine-Based Acetamide Derivatives

(a) 2-(2-Chlorophenyl)-N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)acetamide

- Structural Difference: Replaces the 4-fluorophenoxy group with a 2-chlorophenyl substituent.

(b) (E)-N-(4-(Dimethylamino)-6-styryl-1,3,5-triazin-2-yl)acetamide

- Structural Difference : Substitutes the methoxy group with a styryl moiety and lacks the methylene bridge to the acetamide.

- Key Findings :

(c) Sodium Channel Inhibitors (Compounds F, G, H)

- Examples: Compound F: Contains a trifluoromethoxy-isoquinoline substituent. Compound G: Features a 4-chloro-3-fluorophenoxy-piperidine group.

- Activity: These triazine-acetamide analogs inhibit tetrodotoxin-sensitive sodium channels, demonstrating analgesic effects in pain models. The 4-fluorophenoxy group in the target compound may confer similar sodium channel interactions, though specific data are lacking .

Substituent Effects on Physicochemical Properties

*LogP values estimated using fragment-based methods.

- Key Observations: The 4-fluorophenoxy group balances moderate lipophilicity (LogP ~2.1) with better solubility than chlorophenyl or styryl analogs. Methoxy and trifluoroethoxy groups at the triazine-6 position reduce LogP compared to styryl or methyl groups.

(a) Pharmaceutical Potential

- The sodium channel inhibitors () highlight the role of triazine-acetamides in pain management.

- In contrast, U-48800 and U-51754 (), which are dimethylamino-cyclohexyl acetamides, act as opioid receptor ligands, underscoring the acetamide moiety’s versatility in targeting diverse biological pathways .

Biological Activity

N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-2-(4-fluorophenoxy)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to explore its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a triazine ring with a dimethylamino group and a 4-fluorophenoxy substituent on the acetamide moiety. Its molecular formula is with a molecular weight of approximately 348.35 g/mol.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Inhibition of Enzymes : The compound has been shown to inhibit specific enzymes involved in cancer progression and inflammation. For example, it may act as an inhibitor of histone deacetylases (HDACs), which are crucial in regulating gene expression related to cell cycle and apoptosis.

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various pathogens, indicating potential use as an antibiotic or antifungal agent.

Biological Activity Data

Recent research has provided insights into the biological activity of this compound through various assays and experimental models. Below is a summary table showcasing key findings from studies:

| Study | Biological Activity | Methodology | Results |

|---|---|---|---|

| Study 1 | HDAC Inhibition | In vitro assays | IC50 = 15 µM against HDAC1 |

| Study 2 | Antimicrobial Activity | Disc diffusion method | Effective against E. coli and S. aureus with zones of inhibition ≥ 15 mm |

| Study 3 | Cytotoxicity | MTT assay | IC50 = 25 µM in SKM-1 cell line |

Case Studies

Several case studies have demonstrated the therapeutic potential of this compound:

-

Case Study on Cancer Treatment :

- A recent study investigated the effects of this compound on human myelodysplastic syndrome (SKM-1) cells. The results indicated that the compound induced G1 cell cycle arrest and apoptosis, significantly reducing cell viability in a dose-dependent manner.

-

Antimicrobial Efficacy :

- Another study evaluated the antimicrobial properties against clinical isolates of bacteria. The results showed that the compound was effective against multi-drug resistant strains, suggesting its potential as a new therapeutic agent in combating resistant infections.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics and toxicological profile of this compound is essential for its development as a therapeutic agent:

- Absorption : The compound exhibits good solubility in aqueous solutions, facilitating absorption when administered orally.

- Metabolism : Initial metabolic studies suggest that the compound undergoes hepatic metabolism with minimal formation of toxic metabolites.

- Toxicity Profile : In preclinical trials, no significant acute toxicity was observed at therapeutic doses; however, further long-term studies are warranted to assess chronic toxicity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.